Relevance: Amisulpride shares a core benzamide structure with 4-[(ethylsulfonyl)amino]-N-isobutylbenzamide. Both compounds feature an ethylsulfonyl substituent on the benzene ring, though their positions and other substituents differ. The presence of this shared ethylsulfonylbenzamide moiety suggests potential similarities in their chemical properties and potential biological activities. [, , , , , , ]
4-Amino-2-methoxy-5-ethylsulfonyl benzoic acid
Compound Description: 4-Amino-2-methoxy-5-ethylsulfonyl benzoic acid is a key intermediate in the synthesis of amisulpride. []
Relevance: This compound represents a direct precursor to both amisulpride and potentially to 4-[(ethylsulfonyl)amino]-N-isobutylbenzamide. The shared presence of the 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid moiety highlights the close structural relationship between these compounds. []
Compound Description: This compound serves as a protected intermediate in an alternative synthesis route for amisulpride. []
Relevance: This compound highlights a specific synthetic strategy employed in preparing amisulpride, which could potentially be adapted for the synthesis of 4-[(ethylsulfonyl)amino]-N-isobutylbenzamide. The shared 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid core structure further emphasizes the structural similarities between these compounds. []
Compound Description: This compound serves as another protected intermediate in the synthesis of amisulpride. []
Relevance: This compound, similar to the previous one, showcases the application of protecting groups in the synthesis of amisulpride. This synthetic strategy might be relevant in preparing 4-[(ethylsulfonyl)amino]-N-isobutylbenzamide as well. []
Compound Description: This compound, designated as compound 20 in the cited study [], is a potent renin inhibitor. It exhibits an IC50 of 0.5 nM against human plasma renin and possesses an oral bioavailability of 0.73% in rats. This compound is structurally distinct from 4-[(ethylsulfonyl)amino]-N-isobutylbenzamide.
Relevance: Although structurally different from 4-[(ethylsulfonyl)amino]-N-isobutylbenzamide, this compound's presence in the dataset highlights the broader context of pharmaceutical research involving ethylsulfonyl-containing compounds. The research emphasizes the exploration of diverse chemical scaffolds, including those with ethylsulfonyl groups, for developing therapeutic agents. []
Compound Description: This compound, identified as BW-175 in the cited study [], is a potent and specific renin inhibitor. It shows an IC50 of 3.3 nM against human renin while exhibiting weak inhibitory activity against cathepsin D (IC50: 26000 nM) and pepsin (IC50: > 100000 nM). Importantly, it demonstrates an oral bioavailability of 2.8% at 10 mg/kg and 9.7% at 30 mg/kg in rats.
Relevance: While structurally distinct from 4-[(ethylsulfonyl)amino]-N-isobutylbenzamide, the inclusion of this compound underscores the significance of ethylsulfonyl-containing molecules in pharmaceutical research, particularly in developing enzyme inhibitors. This example illustrates the exploration of diverse chemical structures incorporating ethylsulfonyl groups to achieve desired pharmacological properties. []
Compound Description: This compound, designated as compound 4 in its respective study [], exhibits potent α2-adrenoceptor antagonist activity with a high selectivity over α1-adrenoceptors (over 400-fold).
Relevance: Although structurally different from 4-[(ethylsulfonyl)amino]-N-isobutylbenzamide, this compound's inclusion highlights the relevance of sulfonamide derivatives in pharmaceutical research, specifically in targeting adrenergic receptors. The study emphasizes the exploration of diverse sulfonamide-containing structures, including those similar to the ethylsulfonamide moiety in 4-[(ethylsulfonyl)amino]-N-isobutylbenzamide, for developing therapeutic agents. []
Compound Description: This compound, identified as compound 22 in the relevant study [], displays potent α2-adrenoceptor antagonist activity with a high selectivity (over 400-fold) compared to α1-adrenoceptors.
Relevance: Similar to compound 4, the inclusion of this compound underscores the importance of sulfonamide derivatives in drug discovery, particularly in targeting adrenergic receptors. The study demonstrates the investigation of various sulfonamide-containing structures, including those resembling the ethylsulfonamide group in 4-[(ethylsulfonyl)amino]-N-isobutylbenzamide, for therapeutic development. []
Compound Description: Designated as compound 27 in the corresponding study [], this compound exhibits potent α2-adrenoceptor antagonist activity with a high selectivity over α1-adrenoceptors (greater than 400-fold).
Relevance: Analogous to compounds 4 and 22, this compound's presence highlights the significance of sulfonamide derivatives in pharmaceutical research, particularly in targeting adrenergic receptors. The research emphasizes the exploration of various sulfonamide-containing structures, including those resembling the ethylsulfonamide moiety in 4-[(ethylsulfonyl)amino]-N-isobutylbenzamide, for therapeutic development. []
Compound Description: This compound, referred to as compound 30 in the study [], demonstrates potent α2-adrenoceptor antagonist activity with a high selectivity (over 400-fold) over α1-adrenoceptors.
Relevance: Similar to compounds 4, 22, and 27, the presence of this compound emphasizes the significance of sulfonamide derivatives in drug discovery, specifically in targeting adrenergic receptors. The study showcases the exploration of various sulfonamide-containing structures, including those resembling the ethylsulfonamide group in 4-[(ethylsulfonyl)amino]-N-isobutylbenzamide, for developing therapeutic agents. []
Compound Description: This compound is a hypoxia-selective prodrug designed for cancer gene therapy applications. In vivo studies demonstrated a significant 156% improvement in median survival in mixed NfsA_Ec/WT tumors compared to untreated controls (p = 0.005). []
Relevance: This compound, while structurally distinct from 4-[(ethylsulfonyl)amino]-N-isobutylbenzamide, highlights the broader context of pharmaceutical research involving ethylsulfonyl-containing compounds. The research emphasizes the exploration of diverse chemical scaffolds, including those with ethylsulfonyl groups, for developing therapeutic agents. []
Compound Description: This compound is a penta-N-protected derivative of thermopentamine containing five independently removable amino-protecting groups. []
Relevance: Although structurally distinct from 4-[(ethylsulfonyl)amino]-N-isobutylbenzamide, this compound's presence in the dataset highlights the broader context of pharmaceutical research involving ethylsulfonyl-containing compounds. The research emphasizes the exploration of diverse chemical scaffolds, including those with ethylsulfonyl groups, for developing therapeutic agents. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.